molecular formula C29H38N4O6 B12371684 E3 Ligase Ligand-linker Conjugate 7

E3 Ligase Ligand-linker Conjugate 7

Cat. No.: B12371684
M. Wt: 538.6 g/mol
InChI Key: ADEDCPLTPLKPLO-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 7 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system. The ubiquitin-proteasome system is crucial for maintaining cellular homeostasis by degrading misfolded, damaged, or unnecessary proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 7 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other E3 ligase ligand-linker conjugates such as those incorporating cereblon, von Hippel-Lindau, and MDM2 ligands .

Uniqueness

E3 Ligase Ligand-linker Conjugate 7 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. This uniqueness makes it a valuable tool in targeted protein degradation research and therapeutic development .

Properties

Molecular Formula

C29H38N4O6

Molecular Weight

538.6 g/mol

IUPAC Name

tert-butyl 1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C29H38N4O6/c1-29(2,3)39-28(38)19-10-12-31(13-11-19)17-18-8-14-32(15-9-18)20-4-5-21-22(16-20)27(37)33(26(21)36)23-6-7-24(34)30-25(23)35/h4-5,16,18-19,23H,6-15,17H2,1-3H3,(H,30,34,35)

InChI Key

ADEDCPLTPLKPLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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